molecular formula C7H5F2NO B105335 2,3-Difluorobenzamide CAS No. 18355-75-4

2,3-Difluorobenzamide

Cat. No. B105335
CAS RN: 18355-75-4
M. Wt: 157.12 g/mol
InChI Key: DDAINDMVKSETGF-UHFFFAOYSA-N
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Description

2,3-Difluorobenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a benzene ring substituted with an amide group and two fluorine atoms. The specific placement of the fluorine atoms at the 2 and 3 positions of the benzene ring distinguishes this compound from other benzamides. The presence of fluorine atoms can significantly alter the chemical and physical properties of the molecule, affecting its reactivity and interactions with other substances.

Synthesis Analysis

The synthesis of compounds related to 2,3-difluorobenzamide can involve diverse transformations of benzamide derivatives. For instance, 2-alkylthiobenzamides have been used as starting materials to synthesize various heterocyclic compounds. In one study, these transformations were mediated by Selectfluor, a reagent known for its ability to facilitate fluorination reactions. The process involves selective cleavage of the carbon-sulfur bond, leading to the formation of different cyclic structures .

Molecular Structure Analysis

The molecular structure of 2,3-difluorobenzamide would be expected to exhibit the influence of the electron-withdrawing fluorine atoms on the benzene ring. This could affect the electron density distribution within the molecule, potentially impacting its reactivity. The abstracts provided do not directly discuss the molecular structure of 2,3-difluorobenzamide, but the structural analysis of related compounds, such as those obtained from the reaction of hexafluoropropene with 2-aminobenzamide, suggests that the introduction of fluorine atoms can lead to competitive cyclization reactions, resulting in the formation of different products .

Chemical Reactions Analysis

The chemical reactions involving 2,3-difluorobenzamide or its related compounds can be quite complex. For example, the reaction of hexafluoropropene with 2-aminobenzamide leads to competitive cyclization, yielding different products depending on the closure of the imidoyl fluoride intermediate. The ratio of the products formed remains constant across a range of reaction temperatures, indicating a kinetically controlled process . This suggests that 2,3-difluorobenzamide could also participate in various chemical reactions, potentially leading to a diverse array of products depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

Scientific Research Applications

Antibacterial Applications

2,6-Difluorobenzamides, closely related to 2,3-Difluorobenzamide, have shown significant promise as antibacterial drugs. They have been found to interfere with bacterial cell division by inhibiting the protein FtsZ, a crucial component in the bacterial cell cycle. This inhibition has been particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Such compounds, including variants like 1,4-tetrahydronaphthodioxane benzamides, have achieved sub-micromolar Minimum Inhibitory Concentrations (MICs) against these pathogens (Straniero et al., 2023). Additionally, a structure-activity relationship (SAR) study identified chiral 2,6-difluorobenzamides as potent antistaphylococcal compounds, further underscoring their potential in combating bacterial infections (Chiodini et al., 2015).

Biochemical Synthesis and Production

The biochemical synthesis of 2,6-difluorobenzamide, a compound structurally similar to 2,3-Difluorobenzamide, has been a subject of study due to its importance as a pesticide intermediate. Efficient production methods using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans have been developed for this purpose. This biocatalytic process has been optimized for temperature, pH, and substrate loading, yielding significant amounts of 2,6-difluorobenzamide without by-products, demonstrating an environmentally friendly and economical approach (Yang et al., 2018). Another study explored the synthesis of 2,6-difluorobenzamide through a high-yield, less polluting process from 2,6-dichlorobenzonitrile, highlighting the environmental advantages of this method (Xiu-lian, 2009).

Agrochemical Intermediate

The utilization of 2,6-difluorobenzamide as an intermediate in the synthesis of agrochemicals, especially in the production of insecticides like Teflubenzuron, has been documented. This process involves several steps, including the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile and its subsequent use in creating benzoylurea insecticides (Lu Yang, 2006).

Green Chemistry and Environmental Considerations

Research has also focused on the green chemistry aspects of synthesizing compounds like 2,6-difluorobenzamide. A study explored a non-catalytic hydrolysis method in high-temperature liquid water to produce 2,6-difluorobenzamide from 2,6-difluorobenzonitrile. This method is environmentally friendly and avoids the pollution typically associated with inorganic acid/base catalyzed hydrolysis, providing a greener and more sustainable approach to the synthesis of such compounds (Haoming, 2011).

Safety And Hazards

“2,3-Difluorobenzamide” is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAINDMVKSETGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171442
Record name 2,3-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzamide

CAS RN

18355-75-4
Record name 2,3-Difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18355-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18355-75-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
A Morishige, A Matsuura, N Chatani - Chemistry Letters, 2023 - journal.csj.jp
An efficient and direct hydrodefluorination (HDF) of ortho-fluoro aromatic amides using Ni(cod) 2 as the catalyst, 2-propanol as a green reductant, and potassium tert-butoxide as a base …
Number of citations: 1 www.journal.csj.jp
E Barragan, AN Poyil, CH Yang, H Wang… - Organic Chemistry …, 2019 - pubs.rsc.org
Cross-coupling of aryl compounds is one of the most powerful carbon–carbon bond forming reactions available. However, the vast majority employ scarce and expensive transition …
Number of citations: 23 pubs.rsc.org
M Malacarne, S Protti, M Fagnoni - Advanced Synthesis & …, 2017 - Wiley Online Library
The photochemical metal‐free carboamidation of aryl radicals has been exploited for the preparation of aromatic amides, including hetero‐ and polyaromatic derivatives, under visible …
Number of citations: 56 onlinelibrary.wiley.com
P Phatak, V Chauhan, RK Dhaked, U Pathak… - Biomedicine & …, 2021 - Elsevier
The efficacy of small molecule inhibitors (SMIs) against the enzymatic activity of Shiga toxin prompted the evaluation of their efficacy on related toxins viz. ricin and abrin. Ricin, like …
Number of citations: 1 www.sciencedirect.com
P Napier - 2021 - search.proquest.com
STAT3 protein is crucial in cell proliferation, apoptosis, and host immune responses. In normal cell cycles STAT3’s activation is fleeting, but in many cancer cell lines aberrantly activated …
Number of citations: 3 search.proquest.com
W Hou, Y Ren, Z Zhang, H Sun, Y Ma, B Yan - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel quinazoline derivatives bearing various C-6 benzamide substituents were synthesized and evaluated as EGFR inhibitors, and most showed significant inhibitory …
Number of citations: 19 www.sciencedirect.com
JN Capilato, SV Philippi, T Reardon… - Bioorganic & medicinal …, 2017 - Elsevier
Bacterial chemical communication, through a process called quorum sensing (QS), plays a central role in infection in numerous bacterial pathogens. Quorum sensing in Pseudomonas …
Number of citations: 38 www.sciencedirect.com
HE Barragan Peyrani - 2019 - rc.library.uta.edu
The triazene functional group has found numerous applications in organic and medicinal chemistry, with several important chemotherapeutic drugs containing this functionality. In spite …
Number of citations: 0 rc.library.uta.edu
JM Salvant - 2019 - search.proquest.com
This dissertation concerns the development of methods to synthesize and study N 2-acyl-2-aminoimidazole ionophores inspired by the marine natural product, naamidine A. This …
Number of citations: 0 search.proquest.com

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